3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methoxy and ethoxy groups in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-one.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the chromenone core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Chroman-4-one derivatives.
Substitution: Halogenated or alkylated chromen-4-one derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes.
Pathways: Modulation of signaling pathways like NF-κB and MAPK, which play roles in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar methoxy groups.
3,4-Dimethoxyphenylacetic acid: Contains the same aromatic ring with methoxy groups but differs in the side chain.
Uniqueness
3-(3,4-Dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct biological activities and chemical properties compared to other similar compounds. The presence of both methoxy and ethoxy groups further enhances its stability and reactivity.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O5/c1-5-24-14-7-8-15-17(11-14)25-12(2)19(20(15)21)13-6-9-16(22-3)18(10-13)23-4/h6-11H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNIVDZRJBNYOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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